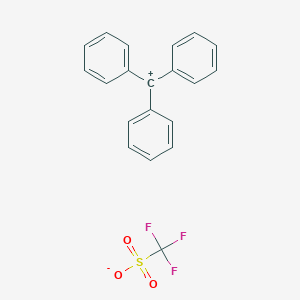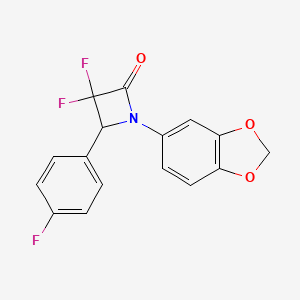
Trityl triflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Trityl triflate can be synthesized through the reaction of triphenylmethanol with trifluoromethanesulfonic acid. The reaction typically occurs in an anhydrous solvent such as dichloromethane or chloroform, under mild conditions. The general reaction is as follows:
Ph3COH+CF3SO3H→Ph3C+CF3SO3−
where (Ph_3COH) is triphenylmethanol and (CF_3SO_3H) is trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Trityl triflate undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the triflate group is replaced by a nucleophile.
Oxidation and Reduction Reactions: The trityl cation can be involved in redox reactions, acting as an oxidizing agent or being reduced to triphenylmethane.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile, under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting this compound with a halide nucleophile will yield triphenylmethyl halide, while reaction with an alcohol will produce a trityl ether .
科学研究应用
Trityl triflate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a protecting group for alcohols and amines, and as a catalyst in various organic reactions.
Polymer Chemistry: Employed in the synthesis of polymers and copolymers, where it acts as an initiator or catalyst.
Biochemistry: Utilized in the modification of biomolecules, such as the protection of functional groups in peptide synthesis.
Medicinal Chemistry: Applied in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of trityl triflate involves the generation of a highly reactive trityl cation, which can act as an electrophile in various chemical reactions. The triflate anion serves as a stable leaving group, facilitating the formation of the trityl cation. This cation can then interact with nucleophiles, leading to the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
Trityl Chloride: Similar to trityl triflate but with a chloride anion.
Trityl Bromide: Another similar compound with a bromide anion.
Trityl Iodide: Contains an iodide anion, which is a better leaving group than chloride and bromide but still not as good as triflate.
Uniqueness
This compound is unique among trityl compounds due to the exceptional leaving group ability of the triflate anion. This makes it highly reactive and versatile in various chemical reactions, particularly in nucleophilic substitution reactions .
属性
IUPAC Name |
diphenylmethylbenzene;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZOKZHBOQDYGI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980809.png)
![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)
![N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2980811.png)


![dimethyl 1-[2-({[(4-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2980816.png)


![2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2980822.png)
![5-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2980823.png)



